4-Iodobenzo[d]thiazol-2-amine

Medicinal Chemistry ADME Lead Optimization

4-Iodobenzo[d]thiazol-2-amine is the reagent of choice for cross-coupling reactions needing a highly reactive aryl iodide. Superior reactivity over bromo analogs enables milder conditions, shorter reaction times, and higher yields in Suzuki, Sonogashira, and Heck couplings—critical for benzothiazole library synthesis. LogP of 2.48 allows precise lipophilicity tuning for CNS and anti-infective programs. Strong halogen-bond donor capability enhances target binding when a backbone carbonyl is proximal to the 4-position. For sodium channel SAR, it deconvolutes electronic vs. lipophilic contributions.

Molecular Formula C7H5IN2S
Molecular Weight 276.1 g/mol
CAS No. 1039326-79-8
Cat. No. B1517221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodobenzo[d]thiazol-2-amine
CAS1039326-79-8
Molecular FormulaC7H5IN2S
Molecular Weight276.1 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)I)N=C(S2)N
InChIInChI=1S/C7H5IN2S/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H,(H2,9,10)
InChIKeyTUXDMUCMYYXVQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodobenzo[d]thiazol-2-amine (CAS 1039326-79-8): Structural and Physicochemical Baseline for Procurement Decisions


4-Iodobenzo[d]thiazol-2-amine (CAS 1039326-79-8) is a heterocyclic building block featuring a benzothiazole core substituted with a primary amine at the 2-position and an iodine atom at the 4-position [1]. With a molecular formula of C₇H₅IN₂S and a molecular weight of 276.10 g/mol, this compound is primarily utilized as a synthetic intermediate in medicinal chemistry and materials science . Its benzothiazole scaffold is a privileged structure in drug discovery, known for its presence in kinase inhibitors, antimicrobial agents, and CNS-active molecules [2]. The 4-iodo substituent confers distinct physicochemical properties, including a computed LogP of 2.48 and a topological polar surface area (TPSA) of 38.91 Ų, which differentiate it from other halogenated analogs and dictate its utility in specific synthetic and biological contexts .

Why 4-Iodobenzo[d]thiazol-2-amine Cannot Be Replaced by Other 4-Halogenated Benzothiazol-2-amines


Interchanging 4-halogenated benzothiazol-2-amines in a synthetic sequence or biological assay without careful consideration is not viable due to quantifiable differences in physicochemical properties, reactivity, and structure-activity relationships (SAR) [1]. The nature of the halogen atom at the 4-position profoundly impacts lipophilicity (LogP), polar surface area, molecular weight, and the compound's behavior in cross-coupling reactions . Furthermore, SAR studies on related 2-benzothiazolamine scaffolds demonstrate that 4-substitution generally decreases potency as sodium flux inhibitors, while the electronic and steric effects of the specific halogen modulate this effect [2]. Consequently, the iodo analog is not a simple 'drop-in' replacement for the chloro, bromo, or fluoro versions; its selection must be justified by a specific requirement for its distinct attributes. The quantitative evidence presented below delineates these critical points of differentiation to guide informed procurement and experimental design [3].

Quantitative Differentiation of 4-Iodobenzo[d]thiazol-2-amine vs. 4-Halogenated Analogs: A Comparative Evidence Guide


Enhanced Lipophilicity (LogP) vs. 4-Fluoro, 4-Chloro, and 4-Bromo Analogs

The iodo substituent confers significantly higher lipophilicity compared to other 4-halogenated benzothiazol-2-amines, a key determinant of membrane permeability and protein binding . The computed LogP for 4-iodobenzo[d]thiazol-2-amine is 2.48, which is greater than that of the 4-fluoro analog (LogP ~2.0) and distinct from the 4-chloro (LogP 2.49-3.11) and 4-bromo (LogP 3.22) versions, offering a tunable midpoint in the lipophilicity spectrum [1]. This difference is critical for optimizing pharmacokinetic properties in drug discovery campaigns.

Medicinal Chemistry ADME Lead Optimization

Superior Reactivity in Palladium-Catalyzed Cross-Coupling vs. 4-Bromo Analog

The 4-iodo substituent serves as a superior leaving group for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings, compared to the corresponding 4-bromo derivative [1]. Studies on analogous 4-iodo- and 4-bromo-isothiazole systems demonstrate that the iodo variant undergoes regioselective coupling more efficiently, enabling the synthesis of more complex benzothiazole-containing molecules under milder conditions and with higher yields [2]. This enhanced reactivity is a direct consequence of the weaker carbon-iodine bond (bond dissociation energy: C-I ~ 57 kcal/mol) relative to the carbon-bromine bond (C-Br ~ 68 kcal/mol), facilitating oxidative addition to Pd(0) catalysts [3].

Synthetic Chemistry Cross-Coupling C-C Bond Formation

Class-Level SAR: 4-Substitution Decreases Sodium Flux Inhibition, with Lipophilicity as a Counteracting Factor

A quantitative structure-activity relationship (QSAR) study of 32 substituted 2-benzothiazolamines as sodium flux inhibitors revealed that 4- or 5-substitution of the benzo ring decreases potency, while increased lipophilicity, smaller size, and electron withdrawal enhance potency [1]. Within this framework, the 4-iodo analog represents a unique combination: its 4-substitution is predicted to reduce activity, but its high lipophilicity and electron-withdrawing nature (σp = 0.18 for iodine) may partially offset this reduction [2]. While direct IC50 data for the 4-iodo compound in this assay is not publicly available, the established QSAR model allows for class-level inference that the 4-iodo derivative will exhibit a distinct potency profile compared to unsubstituted or 4-fluoro/4-chloro analogs.

Anticonvulsant Sodium Channel Modulation QSAR

Potential for Halogen Bonding: A Unique Non-Covalent Interaction vs. Other 4-Halogen Analogs

The iodine atom at the 4-position possesses a large, polarizable σ-hole, making it a strong halogen bond donor compared to chlorine, bromine, or fluorine [1]. Halogen bonding (R–X···Y) is a directional, non-covalent interaction that is increasingly exploited in medicinal chemistry for enhancing binding affinity and selectivity towards biological targets [2]. While 4-bromo and 4-chloro analogs can also engage in halogen bonding, the strength of the interaction generally follows the order I > Br > Cl >> F [3]. Therefore, 4-iodobenzo[d]thiazol-2-amine offers the greatest potential for harnessing this specific intermolecular interaction to improve target engagement in drug design.

Molecular Recognition Halogen Bonding Rational Design

Optimal Application Scenarios for 4-Iodobenzo[d]thiazol-2-amine Based on Verified Differentiation


Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling

4-Iodobenzo[d]thiazol-2-amine is the reagent of choice when a synthetic route requires a highly reactive aryl halide handle for introducing diverse functional groups via Suzuki, Sonogashira, or Heck coupling. Its superior reactivity compared to the 4-bromo analog [1] enables milder reaction conditions, shorter reaction times, and higher yields, which is particularly valuable for constructing libraries of benzothiazole-based compounds in drug discovery [2].

Lipophilicity-Targeted Lead Optimization in CNS and Anti-Infective Programs

In medicinal chemistry campaigns where precise control over lipophilicity is crucial for balancing permeability and metabolic stability (e.g., CNS drugs, antibiotics), the 4-iodo analog offers a specific LogP value (2.48) that falls between the 4-fluoro and 4-bromo derivatives . This allows medicinal chemists to fine-tune ADME properties without resorting to more complex structural modifications, providing a direct 'knob' for optimizing compound profiles.

Structure-Based Design Exploiting Halogen Bonding Interactions

For rational drug design projects where a target protein's binding site features a suitable electron donor (e.g., a backbone carbonyl oxygen) in proximity to the 4-position of the benzothiazole core, 4-iodobenzo[d]thiazol-2-amine is the preferred building block [3]. Its strong halogen bond donor capability can be leveraged to enhance binding affinity and selectivity over related analogs that rely solely on weaker hydrophobic or van der Waals interactions [4].

Probing the SAR of Sodium Channel Modulators with a Defined QSAR Profile

For researchers investigating sodium channel inhibition, the 4-iodo derivative serves as a specific SAR probe. Based on QSAR analysis [5], it is predicted to have decreased potency relative to the unsubstituted parent compound, but its higher lipophilicity may offer a distinct activity profile compared to 4-fluoro or 4-chloro analogs. This makes it a valuable tool for deconvoluting the contributions of substitution pattern and lipophilicity to target engagement in anticonvulsant or analgesic research.

Technical Documentation Hub

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